1,1-Dichloroethylene epoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

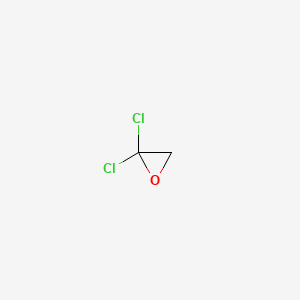

1,1-Dichloroethylene epoxide is an epoxide.

1, 1-Dichloroethylene epoxide, also known as 2, 2-dichlorooxirane, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). 1, 1-Dichloroethylene epoxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Applications De Recherche Scientifique

Chemical Properties and Formation

1,1-Dichloroethylene epoxide is generated through the bioactivation of 1,1-DCE by cytochrome P450 enzymes in the liver and lungs. This epoxide is highly reactive due to the presence of a three-membered epoxide ring, which makes it prone to nucleophilic attack by biological molecules such as glutathione, leading to detoxification or potential toxicity depending on the context of exposure .

Production of Polymers

1,1-Dichloroethylene is primarily utilized in the production of polyvinylidene chloride (PVDC) and other copolymers. These materials are essential in manufacturing:

- Packaging materials : PVDC is known for its barrier properties against moisture and gases, making it suitable for food packaging.

- Coatings : It is used as a flame-retardant coating in textiles and carpets .

Chemical Intermediate

The epoxide form serves as an important intermediate in synthesizing other chemicals. Its reactivity allows it to participate in various chemical reactions, which can lead to the formation of more complex compounds used in different industrial processes.

Health Effects

The toxicity associated with this compound has been documented extensively. In laboratory studies, exposure to this compound has shown adverse effects on liver and kidney functions. For example:

- Hepatotoxicity : Studies indicate that exposure can lead to liver damage characterized by necrosis and alterations in enzyme levels .

- Nephrotoxicity : Similar toxic effects have been observed in renal tissues, with increased blood urea nitrogen and histopathological changes noted .

Case Studies

Research has highlighted specific case studies that illustrate the health risks associated with exposure to 1,1-Dichloroethylene and its epoxide:

- A study on mice exposed to DCE revealed significant lung toxicity targeting bronchiolar Clara cells, emphasizing the compound's selective toxicity .

- Another investigation into occupational exposure among workers showed a correlation between DCE exposure levels and increased incidence of cytogenetic damage .

Environmental Considerations

The environmental impact of this compound is also a concern due to its potential for bioaccumulation and persistence in ecosystems. Monitoring programs have detected low levels of DCE in drinking water supplies, raising questions about long-term exposure risks .

Analyse Des Réactions Chimiques

Metabolic Pathways

The primary metabolic pathway for 1,1-DCE involves its conversion into several key metabolites:

-

Dichloroethylene Epoxide (DCE-epoxide) : This is the main reactive metabolite formed via cytochrome P450-mediated oxidation.

-

2-Chloroacetyl Chloride : Another significant metabolite that can react with cellular components.

-

2,2-Dichloroacetaldehyde : A less reactive metabolite compared to DCE-epoxide.

The formation of DCE-epoxide occurs predominantly in the liver and lungs through the action of CYP2E1. Studies have shown that this enzyme catalyzes the conversion of 1,1-DCE into DCE-epoxide at varying rates depending on the tissue type and species involved .

Reaction Mechanisms

The DCE-epoxide can undergo several chemical reactions:

-

Nucleophilic Attack : DCE-epoxide is highly reactive due to its epoxide structure, allowing it to undergo nucleophilic attack by glutathione (GSH), leading to the formation of glutathione conjugates. This reaction is crucial as it detoxifies the epoxide and facilitates its excretion from the body.

-

Hydrolysis : The epoxide can also react with water, resulting in the formation of diol products.

These reactions are essential for understanding the detoxification processes and potential toxic effects associated with exposure to 1,1-DCE.

Toxicological Implications

The interaction of DCE-epoxide with GSH is particularly important in assessing its toxicological profile. The depletion of GSH leads to increased tissue reactivity and potential damage. In studies conducted on human and animal tissues, it was observed that higher levels of DCE-epoxide-derived GSH conjugates were formed in human liver microsomes compared to those from mice, indicating species differences in metabolism .

Metabolite Formation Rates

The following table summarizes the rates of DCE-epoxide conjugate formation in human and murine tissues:

| Tissue Type | Human (pmol/mg protein/min) | Mouse (pmol/mg protein/min) |

|---|---|---|

| Lung | 15.6 - 34.9 | 40.0 |

| Liver | 46.5 - 240.0 | 83.0 |

This data highlights significant differences in metabolic activity between species, which has implications for risk assessment in human health studies.

Reaction Products

The primary reaction products formed from the interaction of DCE-epoxide with GSH include:

| Product Name | Structure Type |

|---|---|

| 2-(S-glutathionyl)acetyl glutathione | Glutathione Conjugate |

| 2-S-glutathionyl acetate | Glutathione Conjugate |

These products are important for understanding how the body detoxifies potentially harmful compounds.

Propriétés

Numéro CAS |

68226-83-5 |

|---|---|

Formule moléculaire |

C2H2Cl2O |

Poids moléculaire |

112.94 g/mol |

Nom IUPAC |

2,2-dichlorooxirane |

InChI |

InChI=1S/C2H2Cl2O/c3-2(4)1-5-2/h1H2 |

Clé InChI |

DPVAHOUXGQHEOI-UHFFFAOYSA-N |

SMILES |

C1C(O1)(Cl)Cl |

SMILES canonique |

C1C(O1)(Cl)Cl |

Key on ui other cas no. |

68226-83-5 |

Synonymes |

1,1-dichloroethylene epoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.